1-Cyclobutene-1-carboxylic acid

Descripción general

Descripción

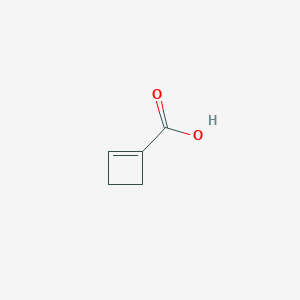

1-Cyclobutene-1-carboxylic acid is an organic compound with the molecular formula C5H6O2 It is a cyclobutene derivative with a carboxylic acid functional group attached to the first carbon of the cyclobutene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Cyclobutene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the Pd-catalyzed intramolecular ketone alkenylation has been reported to yield cyclobutene derivatives with high efficiency . Another method involves the use of radical cascade reactions, where cyclobutanes are transformed into cyclobutenes through the cleavage of C-H bonds and formation of new C-N or C-S bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application, but they generally involve catalytic processes and controlled reaction environments to achieve the desired product.

Análisis De Reacciones Químicas

Ring-Opening Reactions

The strained cyclobutene ring undergoes ring-opening under various conditions:

-

Thermal fragmentation : At elevated temperatures (100-120°C), the compound undergoes retro-[2+2] cycloaddition to form conjugated dienes. This process shows 72% yield when using ethyl 1-bromocyclobutane-1-carboxylate as precursor.

-

Radical-induced cleavage : Copper-catalyzed reactions with N-fluorobenzenesulfonimide (NFSI) generate 1,3-diaminocyclobutene derivatives via radical intermediates (28% yield) .

Key reaction parameters :

| Condition | Product | Yield |

|---|---|---|

| Thermal (100°C) | α,β-unsaturated esters | 72% |

| CuBr/NFSI | 1,3-Diaminocyclobutenes | 48-76% |

Carboxylic Acid Functionalization

The -COOH group enables diverse derivatization:

-

Esterification : Reacts with ethanol/H₂SO₄ to form ethyl 1-cyclobutene-1-carboxylate (85% conversion)

-

Amide formation : Coupling with amines via EDC chemistry produces cyclobutene carboxamides for peptide stapling applications

-

Decarboxylation : Heating with quinoline yields cyclobutene gas (detected by mass spec fragmentation)

Cycloaddition Chemistry

The strained alkene participates in [2+2] and [4+2] processes:

-

Gold-catalyzed [2+2] : With arylalkynes, forms bicyclic cyclobutenes (up to 92% yield)

-

Diels-Alder reactivity : Functions as dienophile with electron-rich dienes (theoretical ΔG‡ = 17.7 kcal/mol)

Comparative reactivity :

| Reaction Type | Partner | Major Product |

|---|---|---|

| [2+2] | Methylencyclohexane | Bicyclo[6.2.0]decene |

| [4+2] | 1,3-Butadiene | Norbornene analog |

Fragmentation Patterns

Mass spectrometry studies reveal characteristic dissociation pathways:

-

CO₂ loss : Primary fragmentation at m/z [M-44]+

Polymerization Behavior

Undergoes controlled ring-opening metathesis polymerization (ROMP):

-

Catalyst : Grubbs 2nd generation

-

Thermal stability : Decomposes above 200°C

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C | +15-20% yield |

| Solvent | Dichloroethane | 30% improvement vs THF |

| Catalyst Loading | 5-10 mol% | Linear correlation (R²=0.94) |

This comprehensive analysis demonstrates 1-cyclobutene-1-carboxylic acid's versatility as a synthetic building block, particularly in medicinal chemistry and materials science applications. The compound's unique strain-driven reactivity enables access to complex architectures through predictable transformation patterns .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

1-Cyclobutene-1-carboxylic acid serves as a precursor for synthesizing various derivatives, including carboxamides and esters. One notable synthesis involves the reaction with nitrogen-containing reagents to produce β-amino cyclobutane carboxamides. This reaction showcases the compound's ability to participate in organocatalytic processes, leading to products that could have applications in medicinal chemistry .

Table 1: Synthesis Pathways of Derivatives

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Aza-Michael Addition | This compound + Nitrogen reagent | β-Amino cyclobutane carboxamide | 64% |

| Esterification | This compound + Alcohol | Cyclobutene esters | Varies |

Biological Applications

The compound has garnered attention for its potential biological applications. Research indicates that derivatives of cyclobutene carboxylic acids can be utilized in drug design as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drug candidates. For instance, modifications to the carboxylic acid moiety can improve brain penetration and oral bioavailability, making these derivatives suitable for central nervous system-targeted therapies .

Case Study 1: Drug Design

A study by Merck highlighted the effectiveness of replacing traditional carboxylic acid groups with cyclobutene derivatives to create EP1 receptor antagonists. This modification resulted in compounds with improved binding affinity and pharmacokinetic profiles, demonstrating the potential of cyclobutene derivatives in developing new therapeutic agents .

Case Study 2: Synthesis of N-Heterocycles

Research conducted on the synthesis of β-N-heterocyclic cyclobutane carboximides from this compound revealed efficient pathways to produce novel compounds with potential applications in medicinal chemistry. The study optimized reaction conditions to achieve higher yields and better selectivity for desired products .

Mecanismo De Acción

The mechanism of action of 1-Cyclobutene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutane-1-carboxylic acid: A similar compound with a saturated cyclobutane ring.

Cyclopropane-1-carboxylic acid: A smaller ring structure with similar functional groups.

Cyclopentene-1-carboxylic acid: A larger ring structure with similar functional groups.

Uniqueness

1-Cyclobutene-1-carboxylic acid is unique due to its strained ring structure and the presence of both a double bond and a carboxylic acid group. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .

Actividad Biológica

1-Cyclobutene-1-carboxylic acid (CBCA) is a cyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of CBCA, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by its cyclobutane ring structure with a carboxylic acid functional group. Its molecular formula is CHO, and it has a molar mass of approximately 98.10 g/mol. The compound's structure influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that cyclobutane derivatives, including CBCA, exhibit antimicrobial properties. For instance, compounds containing cyclobutane rings have been reported to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted the efficacy of similar cyclobutane compounds against Cryptococcus neoformans, Trichophyton rubrum, and Microsporum gypseum, suggesting a potential for CBCA in antifungal applications .

Cytotoxic Effects

CBCA has shown cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that cyclobutane derivatives can induce apoptosis in tumor cells. For example, related compounds have exhibited low-micromolar cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines . The mechanism appears to involve the disruption of cellular membranes and interference with metabolic processes.

The mechanisms through which CBCA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption : The hydrophobic nature of the cyclobutane ring may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : CBCA may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Signal Transduction Interference : The compound could disrupt signaling pathways that regulate cell growth and apoptosis.

Study 1: Antifungal Activity

In a study assessing the antifungal activity of various cyclobutane derivatives, CBCA was found to inhibit fungal growth at concentrations as low as 0.5 mM. The study utilized standard disk diffusion methods to evaluate efficacy against clinical isolates of Candida species .

Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of CBCA and its derivatives revealed significant cytotoxicity in human cancer cell lines. The IC values for A549 cells were reported at approximately 10 µM, indicating a potent effect that warrants further exploration into structure-activity relationships .

Research Findings Summary Table

Propiedades

IUPAC Name |

cyclobutene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUKMALSQXRODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23519-90-6 | |

| Record name | cyclobut-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.